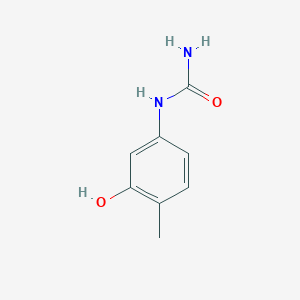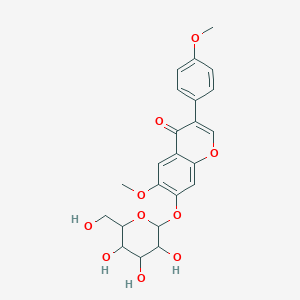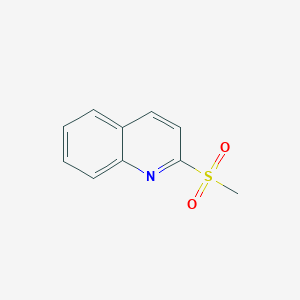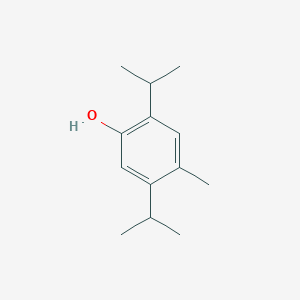
(R)-2-chloro-diphenylmethanol
概要
説明
(R)-2-chloro-diphenylmethanol is an organic compound with the molecular formula C13H11ClO. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) sign indicates the specific enantiomer. This compound is a derivative of benzhydrol, where one of the phenyl groups is substituted with a chlorine atom at the ortho position. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
(R)-2-chloro-diphenylmethanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-chlorobenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-chlorobenzophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
化学反応の分析
Types of Reactions
(R)-2-chloro-diphenylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-chlorobenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it to 2-chlorobenzhydrol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Chlorobenzophenone.
Reduction: Benzhydrol.
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
科学的研究の応用
(R)-2-chloro-diphenylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as a starting material for more complex molecules.
作用機序
The mechanism of action of (R)-2-chloro-diphenylmethanol involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand binding to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the context of its use.
類似化合物との比較
Similar Compounds
Benzhydrol: The parent compound without the chlorine substitution.
2-Chlorobenzophenone: The oxidized form of (R)-2-chloro-diphenylmethanol.
Chlorobenzene: A simpler aromatic compound with a chlorine substituent.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a chlorine atom. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
16071-26-4 |
|---|---|
分子式 |
C13H11ClO |
分子量 |
218.68 g/mol |
IUPAC名 |
(R)-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 |
InChIキー |
JGDRELLAZGINQM-CYBMUJFWSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
異性体SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=C2Cl)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)








